molecular formula C12H15FOS B13653390 2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one

2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B13653390
M. Wt: 226.31 g/mol
InChI Key: IPMRPKPIJKWBLM-UHFFFAOYSA-N
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Description

2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one is an organic compound characterized by the presence of a butylthio group attached to an ethanone backbone, with a fluorophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with butylthiol in the presence of a base, followed by oxidation to form the desired ethanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butylthio and fluorophenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(4-fluorophenyl)ethan-1-one
  • 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one
  • 2-(Propylthio)-1-(4-fluorophenyl)ethan-1-one

Uniqueness

2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

2-butylsulfanyl-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C12H15FOS/c1-2-3-8-15-9-12(14)10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3

InChI Key

IPMRPKPIJKWBLM-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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